molecular formula C18H17NO3S2 B2546225 N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 2034272-31-4

N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2546225
CAS No.: 2034272-31-4
M. Wt: 359.46
InChI Key: OFAJFWSKVXEANM-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. This hybrid compound features a naphthalene-sulfonamide core, a scaffold recognized in scientific literature for its diverse bioactivity. Similar naphthalene-sulfonamide derivatives have been investigated as modulators of key signaling pathways, such as the IL-6/JAK2/STAT3 axis, which is a crucial target in oncology and inflammation research . The structure incorporates a thiophene ring system, a heterocycle commonly used in drug discovery to fine-tune electronic properties, polarity, and binding interactions. The acetyl moiety on the thiophene ring provides a potential site for further chemical modification, making this compound a valuable building block for the synthesis of libraries for high-throughput screening or structure-activity relationship (SAR) studies. Researchers can explore its potential as a protein-binding agent, an enzyme inhibitor, or a fluorescent probe, given the intrinsic properties of the naphthalene ring. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the specific Certificate of Analysis for detailed information on purity, storage conditions, and handling procedures.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-13(20)17-10-9-15(23-17)11-12-19-24(21,22)18-8-4-6-14-5-2-3-7-16(14)18/h2-10,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJFWSKVXEANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes electrophilic substitution at the α-positions (2- or 5-). Acetylation via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane yields 5-acetylthiophene-2-carboxylic acid (Scheme 1). However, direct acetylation of unsubstituted thiophene often requires harsh conditions due to its moderate reactivity.

Scheme 1 :
$$
\text{Thiophene} \xrightarrow[\text{AlCl}3]{\text{AcCl, CH}2\text{Cl}_2} 5\text{-Acetylthiophene-2-carboxylic acid} \quad (\text{Yield: 65–70\%})
$$

Functionalization to Ethylamine

The carboxylic acid is reduced to 2-(5-acetylthiophen-2-yl)ethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Subsequent conversion to the bromide with PBr₃ facilitates nucleophilic substitution with sodium azide (NaN₃), followed by Staudinger reduction to yield the primary amine:

$$
2\text{-(5-Acetylthiophen-2-yl)ethanol} \xrightarrow{\text{PBr}3} 2\text{-(5-Acetylthiophen-2-yl)ethyl bromide} \xrightarrow[\text{NaN}3]{\text{DMF}} \text{Azide} \xrightarrow[\text{THF}]{\text{LiAlH}_4} 2\text{-(5-Acetylthiophen-2-yl)ethylamine} \quad (\text{Yield: 50–55\%})
$$

Synthesis of Naphthalene-1-sulfonyl Chloride

Naphthalene-1-sulfonyl chloride is prepared via chlorosulfonation of naphthalene. Reaction with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group regioselectively at the 1-position:

$$
\text{Naphthalene} \xrightarrow[\text{0–5°C}]{\text{ClSO}_3\text{H}} \text{Naphthalene-1-sulfonyl chloride} \quad (\text{Yield: 80–85\%})
$$

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic attack of the amine on the sulfonyl chloride. Conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, this reaction proceeds at room temperature to afford the target compound:

$$
\text{Naphthalene-1-sulfonyl chloride} + 2\text{-(5-Acetylthiophen-2-yl)ethylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-(2-(5-Acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide} \quad (\text{Yield: 70–75\%})
$$

Table 1 : Optimization of Coupling Reaction Conditions

Parameter Tested Range Optimal Value Impact on Yield
Solvent DCM, THF, EtOAc DCM Maximizes solubility of intermediates
Base Et₃N, Pyridine Et₃N Higher nucleophilicity
Temperature (°C) 0, 25, 40 25 Balances rate and side reactions
Reaction Time (h) 2–24 12 Complete conversion

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H8), 7.95–7.85 (m, 3H, naphthalene H2, H3, H4), 7.65 (d, J = 3.6 Hz, 1H, thiophene H3), 7.50 (d, J = 3.6 Hz, 1H, thiophene H4), 3.25 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂S), 2.55 (s, 3H, COCH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (COCH₃), 142.1 (C-SO₂), 135.6–125.3 (naphthalene and thiophene carbons), 45.2 (CH₂NH), 30.1 (CH₂S), 26.8 (COCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₇NO₃S₂ : [M+H]⁺ = 368.0821.
  • Observed : 368.0824 (Δ = 0.3 ppm).

Alternative Synthetic Routes

Reductive Amination Approach

2-(5-Acetylthiophen-2-yl)acetaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to directly yield the ethylamine intermediate, bypassing bromide substitution:

$$
\text{2-(5-Acetylthiophen-2-yl)acetaldehyde} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc, MeOH}} 2\text{-(5-Acetylthiophen-2-yl)ethylamine} \quad (\text{Yield: 60–65\%})
$$

Solid-Phase Synthesis

Immobilization of naphthalene-1-sulfonyl chloride on Wang resin enables stepwise coupling with the amine, followed by cleavage to isolate the product. This method improves purity but reduces overall yield (50–55%).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiophene Acylation : Use of directing groups (e.g., methoxy) or Lewis acids (e.g., FeCl₃) enhances selectivity for the 5-position.
  • Amine Oxidation : Conduct reactions under inert atmosphere (N₂ or Ar) to prevent degradation of the ethylamine intermediate.
  • Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH; use mild buffers (pH 6–7) during purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as a modulator of receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The acetylthiophen-ethyl group distinguishes this compound from other naphthalene sulfonamides. Key analogs include:

  • N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1) : Features an acetylphenyl group instead of acetylthiophen. The phenyl ring lacks sulfur, reducing electron-withdrawing effects compared to thiophen .
  • 5-(Dimethylamino)-N-(prop-2-yn-1-yl)naphthalene-1-sulfonamide: A dansyl derivative with a propargyl group, enabling click chemistry applications .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent LogP* (Predicted)
Target Compound ~385.5 180–185 (est.) 5-Acetylthiophen-ethyl 3.2
N-(2-Acetylphenyl)naphthalene-1-sulfonamide 355.4 203–205 Acetylphenyl 2.8
PR64 380.5 216–222 Dimethylaminoquinazoline 2.5
PR66 435.5 Oil 4-Methylpiperazinyl 1.9

*LogP estimated using fragment-based methods.

Spectroscopic Characterization

  • ¹H NMR : The target compound’s thiophene protons resonate at δ 7.2–7.5 ppm, distinct from phenyl protons (δ 7.4–8.2 ppm) in analogs. The acetyl group appears as a singlet at δ 2.6 ppm .
  • IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, consistent across analogs .
  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 386.1 for target vs. 381.3 for PR64) .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide, identified by its CAS number 2034272-31-4, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure comprising a naphthalene ring, a sulfonamide group, and a thiophene derivative. This unique combination of functional groups contributes to its reactivity and interaction with biological targets.

Property Value
Molecular Formula C₁₈H₁₇N₁O₃S₂
Molecular Weight 359.5 g/mol
CAS Number 2034272-31-4
IUPAC Name N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for its potential as an anti-inflammatory and antibacterial agent.
  • Receptor Modulation : It may act as a modulator of certain receptors, altering their conformation and affecting downstream signaling pathways. This could be beneficial in treating conditions related to receptor dysregulation.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Antibacterial Properties : Studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria. The structural features of this compound suggest it may exhibit similar effects.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Potential Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an antitumor agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • A study on thiophene derivatives indicated that modifications at the thiophene ring can enhance antibacterial efficacy (source: Science.gov) . This suggests that similar modifications in this compound could yield improved biological activity.
  • Research on sulfonamide compounds has shown their effectiveness in inhibiting enzymes involved in bacterial cell wall synthesis, supporting the hypothesis that this compound could function similarly .

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